2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-4-13(5-2)17(22)19-15-8-6-7-14(9-15)16-10-21-12(3)11-23-18(21)20-16/h6-11,13H,4-5H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNHJLSCGHPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide typically involves the cyclization of 2-aminothiazoles with various phenacyl bromides under reflux conditions. Common solvents used in these reactions include propan-2-ol, methyl ethyl ketone, acetone, and ethanol . The reaction conditions often involve heating the mixture at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for imidazothiazole derivatives, including this compound, often utilize green chemistry approaches. These methods aim to minimize the environmental impact by using biodegradable solvents and catalysts, such as polyethylene glycol-400 (PEG-400), under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential therapeutic effects:
- Anticancer Activity: Research indicates that derivatives of imidazo[2,1-b]thiazoles can inhibit cancer cell proliferation by targeting specific pathways such as the PI3K/AKT signaling pathway. This pathway is often upregulated in various cancers, making it a target for new cancer therapies .
- Anti-inflammatory Properties: Studies have demonstrated that compounds containing imidazo[2,1-b]thiazole structures exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
Biological Research
In biological studies, this compound is investigated for its interactions with biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially leading to novel therapeutic strategies.
- Antimicrobial Activity: Its structural features suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Industrial Applications
The unique structure of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide allows for applications in materials science and catalysis:
- Catalysts in Organic Synthesis: The compound can serve as a catalyst or a building block for synthesizing more complex organic molecules.
- Development of New Materials: Its chemical properties may be exploited in developing advanced materials with specific functionalities.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the applications of this compound:
- Anti-cancer Studies:
- Inflammation Research:
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of pantothenate, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide with structurally and functionally related compounds:
Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives
Key Structural and Functional Insights
Core Scaffold Modifications: The 3-methylimidazo[2,1-b]thiazole group in the target compound distinguishes it from non-methylated analogs (e.g., the anthelmintic in ). Methylation may enhance metabolic stability or binding affinity to hydrophobic pockets in target proteins. Amide Linker Variations: The 2-ethylbutanamide group in the target compound contrasts with the quinoxalinecarboxamide in SRT1720 and the naphthamide in the ER stress inducer . These differences influence solubility, bioavailability, and target selectivity.
Biological Activity Correlations: SIRT1 Activation: SRT1720’s quinoxalinecarboxamide and piperazine groups are critical for its nanomolar potency as a SIRT1 activator . The absence of these groups in the target compound suggests divergent mechanisms or targets. Antiviral vs. Antiparasitic Activity: Coumarin-imidazothiazole hybrids rely on their planar coumarin core for DNA intercalation, whereas the anthelmintic compound in uses a tetrahydrofuran-carboxamide for parasite-specific targeting.
Physicochemical Properties :
- The target compound’s XLogP3 (2.1) is lower than SRT1720’s (estimated >3), suggesting better aqueous solubility. This could translate to improved pharmacokinetics in vivo.
- The trimethoxybenzamide derivative has a higher molecular weight (519.61 g/mol) and polar surface area, likely limiting blood-brain barrier permeability compared to the target compound.
Contradictions and Uncertainties
- While SRT1720 and related compounds are well-studied for SIRT1 modulation , the target compound’s biological profile remains uncharacterized in the provided evidence. Its ethylbutanamide group may confer unique properties, but further studies are needed.
- highlights the sensitivity of biological activity to small structural changes in imidazothiazole-coumarin hybrids. This underscores the need for empirical testing of the target compound despite structural similarities.
Biological Activity
2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an ethyl group, a butanamide moiety, and a 3-methylimidazo[2,1-b]thiazole component, which are critical for its biological interactions.
Anticancer Properties
Research indicates that compounds with imidazo[2,1-b]thiazole derivatives exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including pancreatic ductal adenocarcinoma and other malignancies. The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells .
Antimicrobial Activity
The presence of the thiazole ring in the compound enhances its antimicrobial efficacy. In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antibacterial and antifungal activities against a range of pathogens . The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs by reducing their metabolic clearance .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving thiazole and imidazole precursors.
- Functionalization : Subsequent steps introduce the ethyl and butanamide groups via nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites on enzymes such as cytochrome P450s, inhibiting their function and altering metabolic pathways.
- Cellular Uptake : Its structural characteristics facilitate cellular uptake, allowing it to exert effects directly within target cells.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on Anticancer Activity : A derivative demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and CEM), indicating potent anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methylimidazo[2,1-b]thiazole derivative | HeLa | 0.8 |
| 3-Methylimidazo[2,1-b]thiazole derivative | CEM | 0.6 |
Q & A
Q. What interdisciplinary approaches integrate synthesis and computational design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
